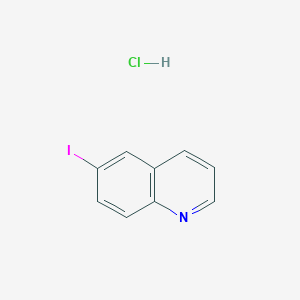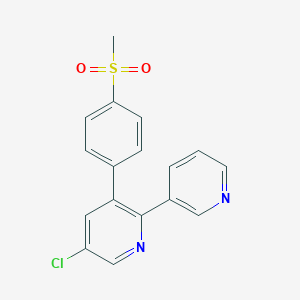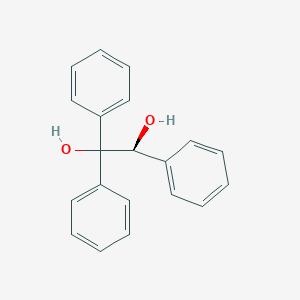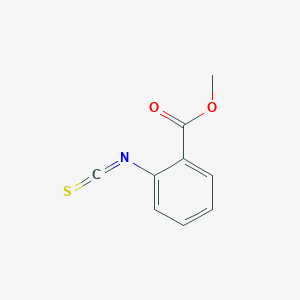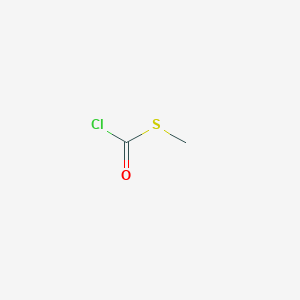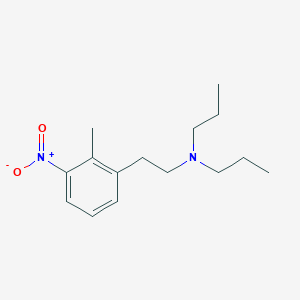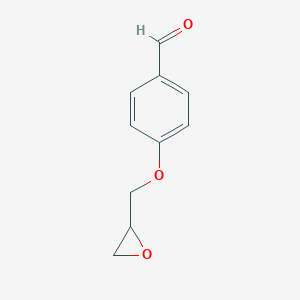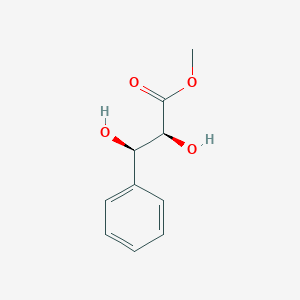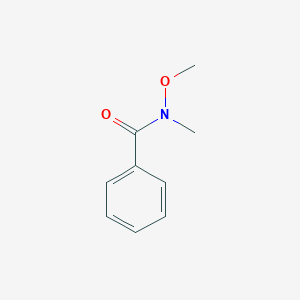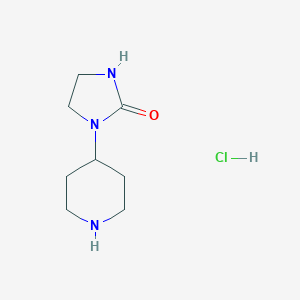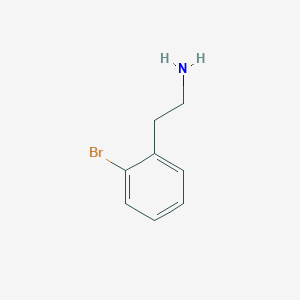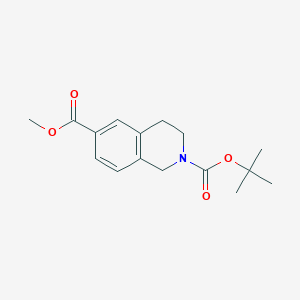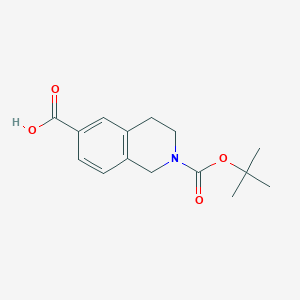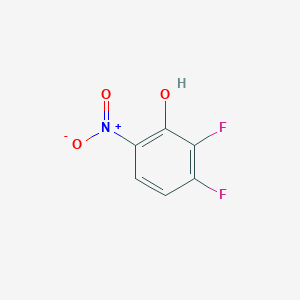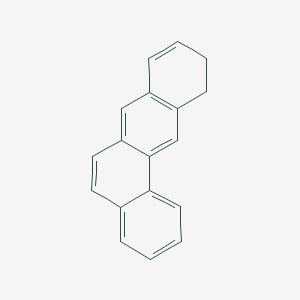
Benz(a)anthracene, 10,11-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 10,11-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen and mutagen, which makes it an important tool for studying the mechanisms of cancer development and DNA damage.
Mécanisme D'action
Benz(a)anthracene, 10,11-dihydro- is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. It can also induce oxidative stress and inflammation, which can contribute to the development of cancer. The mechanism of action of benz(a)anthracene, 10,11-dihydro- is complex and involves multiple pathways, including the generation of reactive oxygen species, DNA adduct formation, and modulation of gene expression.
Effets Biochimiques Et Physiologiques
Benz(a)anthracene, 10,11-dihydro- has been shown to induce a variety of biochemical and physiological effects in experimental animals and cells. These include DNA damage, oxidative stress, inflammation, and alterations in gene expression. It has also been shown to induce tumors in various organs, including the lung, liver, and skin.
Avantages Et Limitations Des Expériences En Laboratoire
Benz(a)anthracene, 10,11-dihydro- has several advantages for lab experiments. It is a potent carcinogen and mutagen, which makes it an ideal tool for studying the mechanisms of cancer development and DNA damage. It is also relatively easy to synthesize and has a long history of use in scientific research. However, it also has some limitations, including its toxicity and potential hazards to researchers. Careful handling and disposal are necessary to minimize the risks associated with its use.
Orientations Futures
There are several future directions for research on benz(a)anthracene, 10,11-dihydro-. One area of interest is the development of new methods for detecting DNA damage and adduct formation in cells and tissues exposed to benz(a)anthracene, 10,11-dihydro-. Another area of interest is the identification of new targets for preventing or treating benz(a)anthracene, 10,11-dihydro--induced carcinogenesis and mutagenesis. Finally, there is a need for further research on the metabolism and toxicology of benz(a)anthracene, 10,11-dihydro- to better understand its effects on human health and the environment.
Conclusion:
Benz(a)anthracene, 10,11-dihydro- is a potent carcinogen and mutagen that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to better understand the effects of benz(a)anthracene, 10,11-dihydro- on human health and the environment, and to develop new methods for preventing or treating its toxic effects.
Méthodes De Synthèse
Benz(a)anthracene, 10,11-dihydro- can be synthesized by several methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and photochemical reactions. One of the commonly used methods is the Diels-Alder reaction between anthracene and maleic anhydride, followed by hydrogenation to obtain the dihydro derivative.
Applications De Recherche Scientifique
Benz(a)anthracene, 10,11-dihydro- is widely used in scientific research as a model compound for studying the mechanisms of carcinogenesis and mutagenesis. It is used to induce tumors in experimental animals and to study the molecular mechanisms of DNA damage and repair. It is also used in studies of the metabolism of Benz(a)anthracene, 10,11-dihydro-s in cells and tissues.
Propriétés
Numéro CAS |
34501-50-3 |
|---|---|
Nom du produit |
Benz(a)anthracene, 10,11-dihydro- |
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
10,11-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1,3-6,8-12H,2,7H2 |
Clé InChI |
CATLFKJMIAQVIW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C=C3C=CC4=CC=CC=C4C3=C2 |
SMILES canonique |
C1CC2=C(C=C1)C=C3C=CC4=CC=CC=C4C3=C2 |
Autres numéros CAS |
34501-50-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



